molecular formula C16H17N3O3S2 B2640819 2-Butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 850915-99-0

2-Butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2640819
CAS RN: 850915-99-0
M. Wt: 363.45
InChI Key: TXYDKOVWHVFACS-UHFFFAOYSA-N
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Description

2-Butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a chemical compound that has been widely used in scientific research. This compound has shown potential in various applications, including medicinal chemistry and drug discovery.

Scientific Research Applications

Synthetic Pathways and Transformations Research on similar compounds focuses on their synthesis and the novel transformations they undergo. For instance, Patel et al. (2015) explored the synthesis of various spiro thiazolinone heterocyclic compounds, indicating a broader interest in the synthesis of heterocyclic compounds for potential applications in drug development and materials science Patel & Patel, 2015.

Antimicrobial and Antitumor Activities Compounds within this chemical family have been evaluated for antimicrobial and antitumor activities. Gangjee et al. (2008) synthesized derivatives as potential inhibitors for key enzymes in cancer cell proliferation, highlighting the compound's relevance in the development of new cancer therapies Gangjee, Qiu, Li, & Kisliuk, 2008. Similarly, Hafez & El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity, showcasing the potential therapeutic applications of these compounds Hafez & El-Gazzar, 2017.

properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-3-10(2)24-16-17-13-8-9-23-14(13)15(20)18(16)11-4-6-12(7-5-11)19(21)22/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYDKOVWHVFACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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